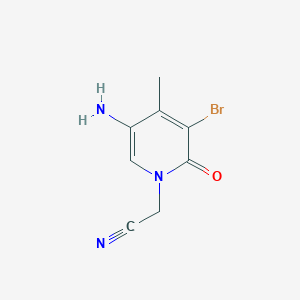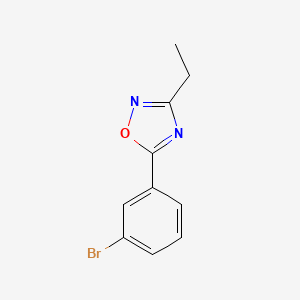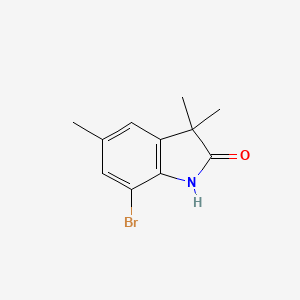
4-Bromo-2-fluoro-6-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrFN2O2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 2-fluoropyridine followed by nitration. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid or other nitrating agents under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-fluoro-6-nitropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the bromine or nitro groups.
Reduction: The primary product is 4-Bromo-2-fluoro-6-aminopyridine.
Oxidation: The major product is the corresponding N-oxide.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-6-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-6-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of electron-withdrawing groups like nitro and fluorine can enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
- 2-Bromo-5-fluoropyridine
- 3-Bromo-2-fluoropyridine
- 4-Bromo-2-fluoropyridine
Comparison: 4-Bromo-2-fluoro-6-nitropyridine is unique due to the presence of both bromine and nitro groups, which significantly influence its reactivity and applications. Compared to other fluoropyridines, the nitro group in this compound imparts additional electron-withdrawing effects, making it more reactive in certain chemical transformations .
Propiedades
Fórmula molecular |
C5H2BrFN2O2 |
|---|---|
Peso molecular |
220.98 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-6-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H |
Clave InChI |
AFVCHNACDIPFNR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1[N+](=O)[O-])F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)






![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)

methanol](/img/structure/B13156400.png)


